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molecular formula C14H11BrO4 B8468190 2-(4-Bromophenoxy)-5-methoxybenzoic acid

2-(4-Bromophenoxy)-5-methoxybenzoic acid

Cat. No. B8468190
M. Wt: 323.14 g/mol
InChI Key: VLRIVMWVPYALGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883782B2

Procedure details

4-Bromophenol (8.7 g, 50 mmol), Cs2CO3 (16 g, 50 mmol), CuOTf toluene complex (2:1) (0.625 mmol, 5 mol % Cu, 150 mg), ethyl acetate (0.25 ml, 2.5 mmol) were added to a solution of 2-bromo-5-methoxybenzoic acid (11.6 g, 50 mmol) in toluene (40 mL) in a sealed tube. The reaction mixture was purged with N2, and was heated to 110° C. until the aryl halide was consumed as determined by LC-MS (48 h). After cooling to rt, the mixture was filtered through a Celite plug. The Celite plug was washed with EtOAc. The mixture was acidified by 1N HCl, and extracted w/EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. This residue was purified via column chromatography on silica gel (gradient elution with 0-10% MeOH/DCM) to afford 2-(4-bromophenoxy)-5-methoxybenzoic acid. MS m/z=324.9 [M+H]+. Calc'd for C14H11BrO4: 323.1.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
CuOTf toluene
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].C(OCC)(=O)C.Br[C:22]1[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][C:23]=1[C:24]([OH:26])=[O:25]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:22]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][C:23]=2[C:24]([OH:26])=[O:25])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Cs2CO3
Quantity
16 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
CuOTf toluene
Quantity
150 mg
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
11.6 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with N2
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
as determined by LC-MS (48 h)
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite plug
WASH
Type
WASH
Details
The Celite plug was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted w/EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This residue was purified via column chromatography on silica gel (gradient elution with 0-10% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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